4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
Overview
Description
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine is a halogenated heterocycle . Its linear formula is C8H6ClN3O . The compound is solid in form .
Synthesis Analysis
There are several methodologies for the introduction of various bio-relevant functional groups to pyridine . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The SMILES string of the compound is ClCc1nc(no1)-c2ccncc2 . The InChI is 1S/C8H6ClN3O/c9-5-7-11-8(12-13-7)6-1-3-10-4-2-6/h1-4H,5H2 .Physical and Chemical Properties Analysis
The compound is solid in form . The molecular weight is 195.60 g/mol .Scientific Research Applications
Synthesis and Antibacterial Activity
- 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine derivatives have been explored for their antibacterial activities. Compounds synthesized from this chemical structure have demonstrated significant antibacterial properties against various bacterial strains, indicating potential for developing new antibacterial drugs (Hu et al., 2005), (Navarrete-Vázquez et al., 2007).
Anticancer Applications
- Research has shown that derivatives of this compound exhibit anticancer activity. These compounds have been tested against various cancer cell lines, with some showing considerable potential as anticancer agents. This suggests their possible use in the development of new cancer therapies (Vinayak et al., 2017), (Maftei et al., 2016).
Synthesis of Heterocyclic Compounds
- The compound has been utilized in the synthesis of various heterocyclic compounds. These include triazoles, oxadiazoles, and pyridine derivatives, which are of interest due to their diverse biological properties and potential applications in pharmaceutical research (Bayrak et al., 2009), (Karpina et al., 2019).
Development of Metal-Based Heterochelates
- This chemical has been used in the development of metal-based heterochelates. These heterochelates have been studied for their antibacterial activity, offering a new avenue for the creation of antimicrobial agents (Oza et al., 2011).
Optical and Electronic Properties
- Compounds derived from this compound have been analyzed for their optical and electronic properties. These studies are crucial for the development of materials with specific photophysical characteristics for various industrial applications (Ge et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
5-(chloromethyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-5-7-11-8(12-13-7)6-1-3-10-4-2-6/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYRVRZPJAJSGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NOC(=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629722 | |
Record name | 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50737-35-4 | |
Record name | 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70629722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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